molecular formula C14H14N2O4 B2997246 (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid CAS No. 206130-86-1

(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid

Cat. No.: B2997246
CAS No.: 206130-86-1
M. Wt: 274.276
InChI Key: FLIIRAIAYMHVAC-UHFFFAOYSA-N
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Description

The compound (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid is a complex organic molecule. It is significant in medicinal chemistry and is studied for its potential biological activities and applications in therapeutic developments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid typically involves multiple steps:

  • Starting Material: : Synthesis begins with an appropriate precursor that forms the core structure.

  • Cyclization: : Formation of the benzodiazepine ring through cyclization reactions.

  • Oxidation and Reduction: : Key reactions to introduce the oxo groups at positions 5 and 11.

  • Final Modification: : Introduction of the acetic acid group through functionalization steps.

Industrial Production Methods

Industrial production focuses on optimizing yield and purity:

  • Optimized Conditions: : Reaction conditions such as temperature, pressure, and solvent choice are critical.

  • Catalysts: : Use of catalysts to enhance reaction rates and selectivity.

  • Purification: : Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduces oxygen-containing functional groups.

  • Reduction: : Reduces oxo groups to hydroxyl or other functional groups.

  • Substitution: : Replacement of functional groups with others to modify properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as chromium trioxide or potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

  • Solvents: : Acetone, ethanol, and dichloromethane for optimal reactions.

Major Products

The primary product is (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid. side products may include partially reduced or oxidized derivatives.

Scientific Research Applications

Chemistry

  • Synthesis Studies: : Used as a model compound for studying reaction mechanisms and synthetic methodologies.

Biology

  • Biochemical Research: : Investigated for binding properties with enzymes and receptors.

  • Drug Development: : Explored for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Medicine

  • Pharmacology: : Studied for its effects on cellular pathways and potential as a pharmaceutical agent.

Industry

  • Material Science: : Utilized in the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their function.

  • Receptor Modulation: : Acts on receptors to modulate signal transduction pathways.

  • Cellular Pathways: : Influences pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Benzodiazepines: : Share the core benzodiazepine structure but differ in functional groups and pharmacological properties.

  • Pyrrolobenzodiazepines: : Similar framework but with variations in substituents and activity profiles.

Uniqueness

(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid stands out due to its specific combination of functional groups and the resulting biological activity spectrum, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIIRAIAYMHVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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